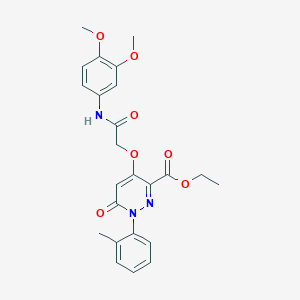
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O7 and its molecular weight is 467.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine class. This compound is notable for its intricate structure, which includes various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N3O7, with a molecular weight of 453.4 g/mol. The compound features a pyridazine core, which is often associated with various pharmacological activities. The presence of methoxy groups and an ethoxy moiety enhances its solubility and potential interactions with biological targets .
Anticancer Activity
Preliminary studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | A549 | 7.5 | Cell cycle arrest |
| Compound C | HepG2 | 6.0 | ROS generation |
Antimicrobial Activity
The antimicrobial properties of related pyridazine derivatives have been explored extensively. Some studies suggest that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism generally involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 12 |
| Compound F | Pseudomonas aeruginosa | 10 |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of a similar compound on the proliferation of MGC-803 gastric cancer cells. Results showed significant inhibition of cell growth with an IC50 value of approximately 6 μM. The compound induced apoptosis through mitochondrial pathways, evidenced by increased intracellular calcium levels and reactive oxygen species (ROS) production .
- Case Study on Antimicrobial Effects : Another research focused on the antimicrobial efficacy of pyridazine derivatives against various bacterial strains. The study reported that certain derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with a zone of inhibition measuring up to 15 mm .
属性
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7/c1-5-33-24(30)23-20(13-22(29)27(26-23)17-9-7-6-8-15(17)2)34-14-21(28)25-16-10-11-18(31-3)19(12-16)32-4/h6-13H,5,14H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMFXHIXVWQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














